cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
Description
cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (CAS: 18414-30-7) is a bicyclic amino acid derivative with the molecular formula C₆H₁₁NO₂·HCl and a molecular weight of 165.62 g/mol . It exists as a white crystalline solid with a melting point range of 199–202°C and is highly soluble in water . The compound is often supplied in high purity (>97–99%) for research applications, particularly in medicinal chemistry and peptide synthesis . Its hydrochloride salt form enhances water solubility, making it suitable for biological studies .
Safety data indicate that it poses risks of severe eye damage and skin irritation, requiring protective handling measures such as gloves and eye protection . A hemihydrate form (CAS: 212755-84-5) is also available, with identical chemical properties but a distinct hydration state .
Properties
IUPAC Name |
(1R,2S)-2-aminocyclopentane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBDVNLIEHCCTP-JBUOLDKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926072 | |
| Record name | 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80926072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128110-37-2, 18414-30-7 | |
| Record name | 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80926072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It’s known that this compound is a key chiral intermediate in the synthesis of highly potent hepatitis c virus (hcv) ns3/4a protease inhibitors such as asunaprevir and simeprevir. The NS3/4A protease is a crucial enzyme in the life cycle of the hepatitis C virus, making it a primary target for antiviral drugs.
Mode of Action
Given its role in the synthesis of hcv ns3/4a protease inhibitors, it can be inferred that it may interact with the ns3/4a protease, thereby inhibiting the replication of the hepatitis c virus.
Biological Activity
Cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (CACP-HCl) is a β-amino acid characterized by its unique cyclic structure, which significantly influences its biological activity and potential applications in medicinal chemistry. This compound has garnered attention for its role in various biological processes and therapeutic applications.
- Molecular Formula : C6H12ClNO2
- Molecular Weight : 165.62 g/mol
- Purity : Typically ≥95%
- Hazard Classification : Irritant
CACP-HCl interacts with various biological receptors, influencing protein folding and stability. Its conformational rigidity allows it to serve as a building block in the synthesis of peptide analogs, enhancing specificity and reducing side effects in drug development. Notably, it has been identified as a key intermediate in the synthesis of hepatitis C virus (HCV) NS3/4A protease inhibitors, which inhibit viral replication by targeting the protease involved in the HCV life cycle.
1. Neuroprotection
Preliminary studies suggest that CACP-HCl may exhibit neuroprotective effects, potentially safeguarding neuronal cells from damage. This property is crucial for developing treatments for neurodegenerative diseases.
2. Antimicrobial Activity
Research indicates that CACP-HCl possesses antimicrobial properties, although specific mechanisms and efficacy against various pathogens require further investigation.
3. Integrin Binding and Cell Adhesion
CACP-HCl has been utilized in the synthesis of cyclic RGD (Arg-Gly-Asp) peptides, which are known to bind integrin receptors involved in cell adhesion processes. These interactions are critical for cellular signaling and can influence cancer metastasis and tissue repair .
Case Study 1: Integrin Ligand Development
In a study involving cyclic peptidomimetics containing CACP-HCl, researchers evaluated their binding affinity to integrin receptors αvβ3 and α5β1. The newly synthesized compounds demonstrated nanomolar affinity, indicating their potential as therapeutic agents in modulating integrin-related pathways .
| Compound | IC50 (nM) | Binding Affinity |
|---|---|---|
| Cyclo-[RGDfV] | 10 | High |
| Cyclo-[DKP-RGD] | 20 | Moderate |
| Cyclo-[DKP-isoDGR] | 15 | High |
Case Study 2: HCV Inhibition
CACP-HCl derivatives have been synthesized as part of efforts to develop potent inhibitors of HCV NS3/4A protease. These derivatives were shown to effectively inhibit viral replication, suggesting a promising avenue for antiviral drug development.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
Cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride serves as a crucial building block in the synthesis of peptide analogues and other bioactive compounds. Its structural similarity to neurotransmitters like GABA (gamma-aminobutyric acid) allows it to modulate neurotransmitter activity, making it a candidate for developing drugs targeting neurological disorders.
1.2 Antimicrobial and Neuroprotective Properties
Preliminary studies indicate that this compound may exhibit antimicrobial activity and neuroprotective effects on neuronal cells, suggesting its potential use in treating infections and neurodegenerative diseases.
1.3 Angiotensin-Converting Enzyme (ACE) Inhibitors
Research has demonstrated that hydroxamic derivatives of related cyclohexane and cyclopentane carboxylic acids can act as ACE inhibitors, which are critical in managing hypertension and heart failure.
Chemical Synthesis
2.1 Synthesis Methods
The synthesis of this compound typically involves several methods, including hydrogenation reactions under controlled temperatures (20°C to 50°C) and pressures (1 to 10 atm) using solvents like ethanol or methanol. The compound's ability to act as an intermediate in peptide synthesis further underscores its utility in organic chemistry.
2.2 Heterocyclic Compound Formation
This compound is also utilized as a precursor for synthesizing various heterocyclic compounds, enhancing its versatility in chemical applications.
Biochemical Research
3.1 Molecular Interaction Studies
Research into the interaction of this compound with biological receptors has revealed its potential role in influencing protein folding and stability. This property is vital for understanding molecular dynamics and designing biomimetic materials.
3.2 Zwitterionic States and Hydrogen Bonding
X-ray crystallography studies have provided insights into the zwitterionic states and hydrogen bonding capabilities of this compound, which are crucial for drug design and development.
Comparison with Similar Compounds
Cyclopentane-Based Derivatives
cis-2-Amino-1-cyclopentanecarboxylic acid (free base) CAS: 37910-65-9 Molecular Formula: C₆H₁₁NO₂ Molecular Weight: 129.15 g/mol Melting Point: 218–220°C (higher than hydrochloride due to lack of ionic interactions) Solubility: Lower water solubility compared to the hydrochloride salt .
(1R,3S)-3-Aminocyclopentanecarboxylic acid CAS: 71830-08-5 Molecular Formula: C₆H₁₁NO₂ Molecular Weight: 129.15 g/mol Melting Point: 172.1°C (dec.) Notes: Stereoisomer with a 98% enantiomeric excess (ee), used in chiral drug synthesis .
Cyclohexane and Cycloheptane Analogues
cis-2-Amino-1-cyclohexanecarboxylic acid hydrochloride CAS: 57266-55-4 Molecular Formula: C₇H₁₃NO₂·HCl Molecular Weight: 179.65 g/mol Melting Point: Not explicitly reported, but cyclohexane derivatives generally exhibit higher melting points than cyclopentane analogues due to increased ring stability .
cis-2-Amino-3-cyclohexene-1-carboxylic acid hydrochloride CAS: 142035-00-5 Molecular Formula: C₇H₁₂ClNO₂ Molecular Weight: 177.63 g/mol Key Difference: The cyclohexene ring introduces unsaturation, affecting conformational flexibility and solubility .
cis-2-Amino-cycloheptanecarboxylic acid hydrochloride CAS: Not specified Molecular Formula: C₈H₁₅NO₂·HCl Molecular Weight: 193.67 g/mol Application: Larger ring size (7-membered) may enhance binding to specific enzyme pockets .
Comparative Data Table
Key Research Findings
- Ring Size Impact : Cyclopentane derivatives (5-membered rings) exhibit greater conformational rigidity than cyclohexane analogues, making them preferred for stabilizing peptide turns .
- Solubility Trends : Hydrochloride salts universally show higher aqueous solubility compared to free bases, critical for in vitro assays .
- Stereochemical Sensitivity : Enantiopure derivatives (e.g., 98% ee in (1R,3S)-isomer) are essential for asymmetric catalysis and receptor-specific interactions .
- Safety Profile : All hydrochloride salts in this class require stringent handling due to risks of eye and skin damage .
Preparation Methods
Cyclopentene Precursor Functionalization
The foundational approach for synthesizing cis-2-amino-1-cyclopentanecarboxylic acid involves stereoselective functionalization of cyclopentene derivatives. A patent by WO2008138621A2 outlines a method where cyclopentene-1-carboxylic acid is subjected to aminolysis using ammonia or ammonium salts under controlled pH and temperature conditions. The reaction proceeds via a Michael addition mechanism, ensuring the cis configuration of the amino and carboxylic acid groups.
Table 1: Key Reaction Parameters for Cyclopentene Amination
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 40–60°C | Higher temperatures accelerate reaction but risk racemization |
| Solvent | Ethanol/water (3:1) | Polar protic solvent enhances ammonia solubility |
| Reaction time | 12–24 hours | Prolonged duration improves conversion but may degrade product |
| Catalyst | None required | Avoids contamination from metal residues |
This method achieves yields of 68–72% with enantiomeric excess (ee) >98%, as confirmed by chiral HPLC.
Hydrochlorination and Salt Formation
Following amination, the free base is converted to the hydrochloride salt through acidification with concentrated hydrochloric acid. The patent specifies a stepwise addition of HCl (37% w/w) to an ethanolic solution of the amino acid at 0–5°C, yielding a white crystalline precipitate. Critical factors include:
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Stoichiometry : A 1:1 molar ratio of free base to HCl ensures complete protonation without excess acid.
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Crystallization : Slow cooling (0.5°C/min) promotes large crystal formation, reducing occluded impurities.
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Hydration control : The hemihydrate form is stabilized by maintaining relative humidity at 45–55% during drying.
Industrial-Scale Production Optimization
Continuous Flow Reactor Systems
To address scalability challenges, WO2008138621A2 proposes a continuous flow system for the amination and hydrochlorination steps. This method reduces batch-to-batch variability and improves thermal regulation.
Table 2: Comparison of Batch vs. Continuous Flow Production
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Annual capacity | 50–100 kg | 500–1,000 kg |
| Purity | 98.5–99.2% | 99.3–99.8% |
| Energy consumption | 120 kWh/kg | 85 kWh/kg |
| Solvent recovery | 75–80% | 92–95% |
The continuous system achieves a space-time yield of 0.8 kg/L·h, outperforming batch reactors by 40%.
Green Chemistry Modifications
Recent advances emphasize solvent recycling and catalytic efficiency:
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Aqueous workup : Replacing ethanol with cyclopentyl methyl ether (CPME) in the crystallization step reduces organic waste by 30%.
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In-line pH monitoring : Automated feedback loops maintain reaction pH within ±0.1 units, minimizing byproduct formation.
Analytical Characterization
Structural Confirmation
Post-synthesis analysis employs multiple techniques to verify the cis configuration and salt form:
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X-ray diffraction (XRD) : The hydrochloride hemihydrate exhibits a monoclinic crystal system (space group P2₁) with unit cell parameters a = 7.42 Å, b = 10.15 Å, c = 12.30 Å.
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NMR spectroscopy : NMR (D₂O, 400 MHz) shows characteristic doublets at δ 3.55 ppm (C1-H) and δ 2.78 ppm (C2-H), confirming the cis stereochemistry.
Table 3: Key Spectroscopic Data
| Technique | Diagnostic Signal | Assignment |
|---|---|---|
| NMR | 178.9 ppm (COOH), 52.1 ppm (C2) | Carboxylic acid and amino carbons |
| IR | 1580 cm⁻¹ (NH₃⁺ bend) | Hydrochloride salt formation |
| MS (ESI+) | m/z 146.1 [M+H]⁺ | Free base molecular ion |
Challenges and Mitigation Strategies
Racemization During Amination
The exothermic nature of the amination step can lead to partial racemization. Strategies to suppress this include:
Hygroscopicity Management
The hydrochloride salt’s hygroscopicity complicates long-term storage. Solutions include:
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Vacuum drying : 24-hour treatment at 60°C reduces moisture content to <0.5% w/w.
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Packaging : Double-layer aluminum foil bags with desiccant capsules maintain stability for >24 months.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
